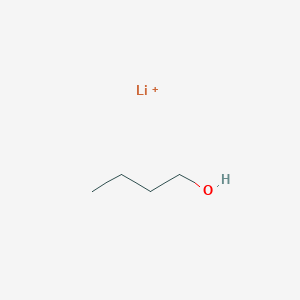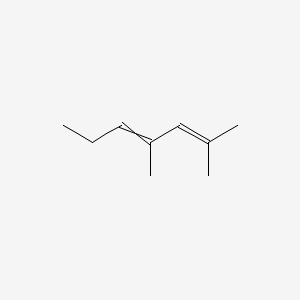
2,4-Dimethyl-2,4-heptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2,4-heptadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. This compound is characterized by its two methyl groups attached to the second and fourth carbon atoms in the heptadiene chain. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2,4-heptadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of this compound halides. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of suitable precursors. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-2,4-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2,4-heptadiene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of dienes in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2,4-heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-2,4-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: Another diene with double bonds at different positions.
2,6-Dimethyl-2,5-heptadiene-4-one: A related compound with a ketone functional group.
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications
Eigenschaften
CAS-Nummer |
74421-05-9 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
2,4-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-5-6-9(4)7-8(2)3/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
FFLHUMMPCUSQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


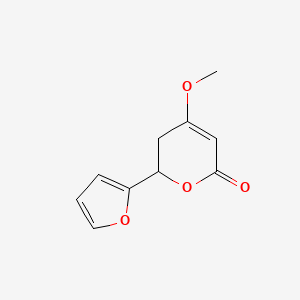
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
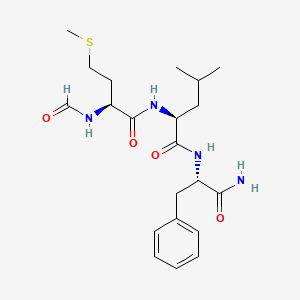

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
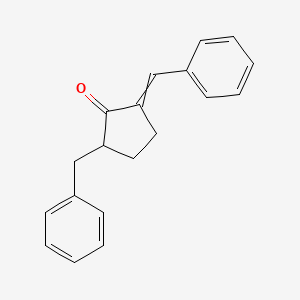
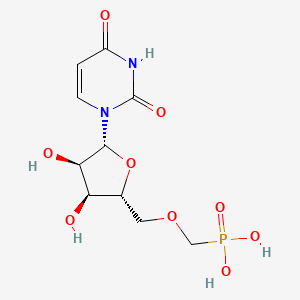
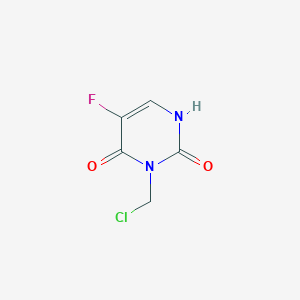
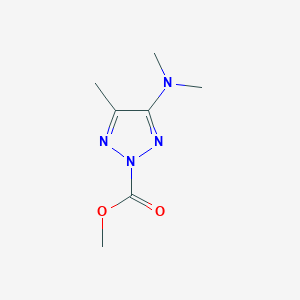
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
